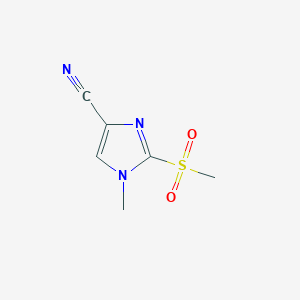![molecular formula C16H13ClN2O3S2 B2946860 N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886936-29-4](/img/structure/B2946860.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide, also known as CBT-1, is a chemical compound that has been studied for its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has been found to have various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is not fully understood. However, it has been found to act as a positive allosteric modulator of the cannabinoid receptor type 1 (CB1). This receptor is involved in the regulation of various physiological processes such as appetite, pain sensation, and mood. N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide has been found to enhance the activity of CB1 receptor and thereby modulate its physiological functions.
Biochemical and Physiological Effects:
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide has been found to have various biochemical and physiological effects. It has been found to reduce anxiety and depression-like behaviors in animal models. N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide has also been found to reduce inflammation and pain sensation in animal models of inflammatory diseases. Additionally, N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide has been found to have antitumor properties and has been shown to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide in lab experiments is its specificity for the CB1 receptor. This allows researchers to study the physiological functions of this receptor in a more precise manner. However, one of the limitations of using N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is its potential toxicity at higher doses. Therefore, careful dose-response studies need to be carried out to determine the optimal dose for the desired effect.
Future Directions
The research on N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is still in its early stages, and there are many future directions that can be explored. One potential direction is to study the potential use of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide in the treatment of anxiety and depression in humans. Another potential direction is to study the potential use of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, the antitumor properties of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide need to be further explored to determine its potential use in cancer therapy.
Conclusion:
In conclusion, N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a chemical compound that has been studied for its potential therapeutic properties. It has been found to have anxiolytic, antidepressant, anti-inflammatory, and antitumor properties. N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide acts as a positive allosteric modulator of the CB1 receptor and thereby modulates its physiological functions. While the research on N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is still in its early stages, there are many future directions that can be explored to determine its potential use in various therapeutic applications.
Synthesis Methods
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide involves the reaction of 4-chlorobenzo[d]thiazol-2-amine with 4-(ethylsulfonyl)benzoyl chloride in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is purified by column chromatography to obtain pure N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide.
Scientific Research Applications
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide has been studied extensively for its potential therapeutic properties. It has been found to have anxiolytic and antidepressant effects in animal models. N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide has been found to have antitumor properties and has been studied for its potential use in cancer therapy.
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-2-24(21,22)11-8-6-10(7-9-11)15(20)19-16-18-14-12(17)4-3-5-13(14)23-16/h3-9H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKNIHIGAWUINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-hydroxy-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B2946777.png)


![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2946783.png)

![3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B2946786.png)
![2-(4-fluorophenyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2946788.png)


![(Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2946795.png)


![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2946799.png)
![3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2946800.png)